2-Amino-4-(2,4-dimetilfenil)-3-tiofenocarbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

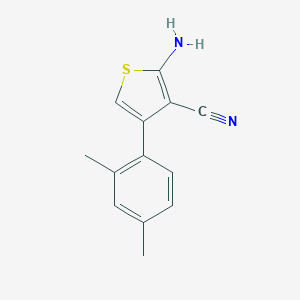

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a dimethylphenyl group, and a nitrile group

Aplicaciones Científicas De Investigación

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Gewald reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reaction and subsequent purification steps.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or modulating signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene Derivatives: Compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate share structural similarities and exhibit comparable chemical properties.

Pyrimidine Derivatives: These compounds also feature nitrogen-containing heterocycles and are used in similar applications.

Uniqueness

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, dimethylphenyl group, and nitrile group on the thiophene ring makes it a versatile compound for various applications.

Actividad Biológica

2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile is a compound that has garnered interest in recent years due to its potential biological activities. Its structure, featuring a thiophene ring and a carbonitrile group, positions it as a candidate for various pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile primarily involves its interaction with specific molecular targets within cells. The presence of the thiophene moiety enhances its ability to interact with various enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation. Specific attention has been given to its effects on the MAPK/ERK pathway, which is crucial in many cancer types.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which can contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Biological Activities of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile

Case Studies

Several case studies have explored the therapeutic potential of 2-Amino-4-(2,4-dimethylphenyl)-3-thiophenecarbonitrile:

- Cancer Research : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to significant growth inhibition in BRAF-mutant melanoma cells. The mechanism was attributed to G0/G1 phase cell cycle arrest and induction of apoptosis.

- Neuroprotection : In a model of neuroinflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved neuronal survival rates, suggesting potential applications in neurodegenerative diseases.

- Cardiovascular Studies : Research indicated that this compound could modulate endothelin receptor activity, potentially offering new avenues for treating hypertension and related cardiovascular disorders.

Propiedades

IUPAC Name |

2-amino-4-(2,4-dimethylphenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-8-3-4-10(9(2)5-8)12-7-16-13(15)11(12)6-14/h3-5,7H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGLGYIFILCDSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=C2C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.